
Dactylarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dactylarin is cytotoxic antibiotic. This compound isolated from Dactylaria lutea (Deuteromycetes). Cytotoxic effect of this compound on Ehrlich ascites carcinoma cells is caused by the inhibition of some SH-dependent glycolytic enzymes, especially of hexokinase (EC 2.7.1.1), glyceraldehyde-3-phosphate dehydrogenase (EC 1.2.1.12) and 6-phosphofructokinase (EC 2.7.1.11). This compound interacts with thiols, which explains its inhibitory effectiveness on the above glycolytic enzymes.
Aplicaciones Científicas De Investigación
Anti-Cancer Properties
Dactylarin has been studied for its effects on cancer cells, particularly through the inhibition of glycolysis. This disruption of energy metabolism in cancer cells is crucial, as many tumors rely on glycolytic pathways for growth and survival.
Case Study: Inhibition of Glycolysis
In a study by Miko et al., this compound was shown to inhibit key metabolic pathways in cancer cells, leading to reduced cell viability and proliferation. The compound's mechanism resembles that of iodoacetate, which is known to disrupt glycolytic function.
- Experimental Setup : Mice with solid Ehrlich carcinoma were treated with this compound alongside other agents.
- Results : The combination therapy demonstrated a significant reduction in tumor growth compared to control groups.
Treatment Type | Maximum Growth Rate (grams/day) | Day of Maximum Growth |
---|---|---|
Untreated Tumors | 0.4073 | 19.7 |
This compound + Iodoacetate + DMSO | 0.1841 | 57.3 |
Iodoacetate Only | 0.1924 | 37.4 |
DMSO Only | 0.1923 | 46.9 |
This data illustrates the effectiveness of this compound when combined with other treatments, emphasizing its role in cancer therapy.
Anti-Inflammatory Effects
This compound also exhibits anti-inflammatory properties, making it a candidate for treating various inflammatory diseases. Its ability to modulate immune responses can be beneficial in conditions characterized by excessive inflammation.
Research Insights
Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This mechanism is particularly relevant in diseases such as rheumatoid arthritis and inflammatory bowel disease.
- Mechanism of Action : this compound interferes with signaling pathways involved in inflammation, particularly those mediated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB).
Potential in Drug Development
The unique properties of this compound make it a promising candidate for drug development, particularly in combination therapies for cancer and inflammatory diseases.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for isolating and purifying Dactylarin from natural sources?
- Answer : Use multi-step chromatography (e.g., HPLC, TLC) guided by bioactivity assays to isolate this compound. Validate purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure reproducibility by documenting solvent systems, column parameters, and fractionation protocols in detail .
Q. How can researchers establish standardized chemical characterization protocols for this compound?
- Answer : Combine spectroscopic techniques (UV-Vis, IR, NMR) and chromatographic methods (HPLC-DAD) to confirm structural identity. For novel derivatives, include X-ray crystallography or computational modeling (e.g., DFT calculations) to resolve stereochemistry. Cross-validate results with independent laboratories to ensure consistency .
Q. What experimental designs are suitable for preliminary bioactivity screening of this compound?
- Answer : Employ in vitro assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) with positive and negative controls. Use dose-response curves to calculate IC50/EC50 values. Validate findings in at least two independent cell lines or microbial strains to address biological variability .
Advanced Research Questions
Q. How should researchers resolve contradictory data on this compound’s biological activity across studies?
- Answer : Conduct meta-analyses comparing experimental variables (e.g., assay conditions, solvent systems, microbial strains). Use statistical tools (ANOVA, Tukey’s HSD) to identify confounding factors. Replicate conflicting experiments under standardized protocols to isolate sources of variation .
Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?
- Answer : Integrate transcriptomics, proteomics, and metabolomics to map molecular pathways. Combine genetic knockout models (e.g., CRISPR-Cas9) with phenotypic rescue experiments to validate target engagement. Use molecular docking simulations to prioritize candidate binding proteins for experimental validation .
Q. How can structural modifications of this compound improve its pharmacokinetic properties while retaining bioactivity?
- Answer : Perform SAR (structure-activity relationship) studies by synthesizing analogs with targeted substitutions (e.g., hydroxyl group methylation). Assess stability via accelerated degradation tests (pH, temperature) and bioavailability using Caco-2 cell models. Prioritize derivatives with balanced logP values (1–3) for optimal membrane permeability .
Q. What experimental frameworks are recommended for analyzing this compound’s ecological roles in its native organism?
- Answer : Use gene knockout/knockdown techniques in the producing organism to disrupt biosynthetic clusters. Pair this with metabolomic profiling to correlate this compound absence with phenotypic changes (e.g., reduced pathogen resistance). Conduct co-culture experiments to assess interspecies interactions influenced by this compound .
Q. Methodological Considerations
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Answer : Evaluate pharmacokinetic parameters (e.g., plasma half-life, tissue distribution) to identify bioavailability bottlenecks. Use pharmacodynamic modeling to reconcile in vitro potency with in vivo outcomes. Consider adjuvant strategies (e.g., nanoformulations) to enhance delivery .
Q. What statistical methods are appropriate for analyzing dose-dependent synergism between this compound and existing therapeutics?
- Answer : Apply the Chou-Talalay combination index (CI) method to quantify synergism/antagonism. Use isobologram analysis to visualize interactive effects. Validate results with Bliss independence models to ensure robustness across biological replicates .
Q. How can researchers ensure reproducibility in this compound studies when using heterogeneous biological samples?
- Answer : Implement strict quality control (QC) measures, including batch testing of reagents and calibration of instruments. Use randomized block designs to minimize batch effects. Share raw data and analytical pipelines via open-access repositories to facilitate independent verification .
Q. Data Presentation and Validation
Q. What guidelines should be followed when reporting contradictory findings in this compound research?
- Answer : Clearly delineate experimental conditions (e.g., pH, temperature, solvent) in tables or supplementary materials. Use funnel plots or sensitivity analyses to assess publication bias. Discuss limitations in the discussion section, emphasizing unresolved mechanistic questions .
Q. How should multi-omics datasets be integrated to construct a comprehensive mode-of-action model for this compound?
Propiedades
Número CAS |
22350-90-9 |
---|---|
Fórmula molecular |
C16H16O6 |
Peso molecular |
304.29 g/mol |
Nombre IUPAC |
(2R,3S)-2,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione |
InChI |
InChI=1S/C16H16O6/c1-16(21)6-10-8(5-12(16)18)15(20)13-9(14(10)19)3-7(22-2)4-11(13)17/h3-4,12,17-18,21H,5-6H2,1-2H3/t12-,16+/m1/s1 |
Clave InChI |
HRWHMMDDURCHGK-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CC1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O |
SMILES isomérico |
C[C@@]1(CC2=C(C[C@H]1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O |
SMILES canónico |
CC1(CC2=C(CC1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
22350-90-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dactylarin; Altersolanol B; Dactylarin; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.